molecular formula C7H9N3O3 B3350063 2-Propanone, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- CAS No. 251297-90-2

2-Propanone, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-

Cat. No.: B3350063
CAS No.: 251297-90-2
M. Wt: 183.16 g/mol
InChI Key: QDDLHCXACQUXCK-UHFFFAOYSA-N
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Description

2-Propanone, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- is a chemical compound characterized by the presence of a nitroimidazole moiety attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- typically involves the formation of the imidazole ring followed by the introduction of the nitro group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring. The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

2-Propanone, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanone, 1-(1-methyl-4-nitro-1H-imidazol-2-yl)-
  • 2-Propanone, 1-(1-methyl-5-nitro-1H-imidazol-4-yl)-
  • 2-Propanone, 1-(1-methyl-4-nitro-1H-imidazol-3-yl)-

Uniqueness

2-Propanone, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)- is unique due to the specific positioning of the nitro group on the imidazole ring. This positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(3-methyl-5-nitroimidazol-4-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-5(11)3-6-7(10(12)13)8-4-9(6)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDLHCXACQUXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(N=CN1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336695
Record name 2-Propanone, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251297-90-2
Record name 2-Propanone, 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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